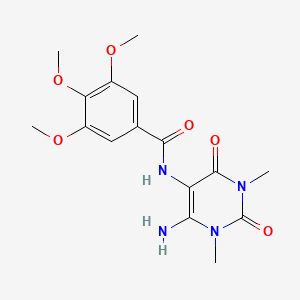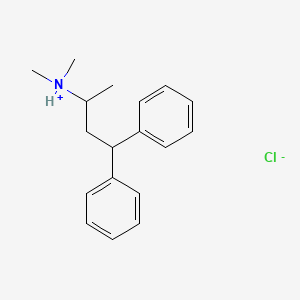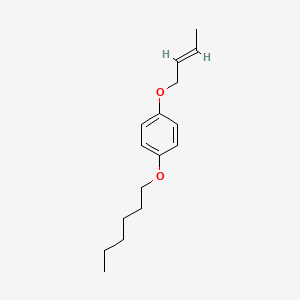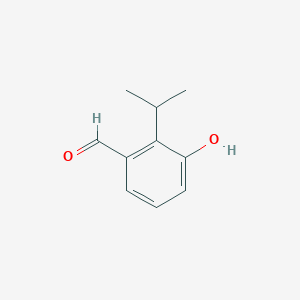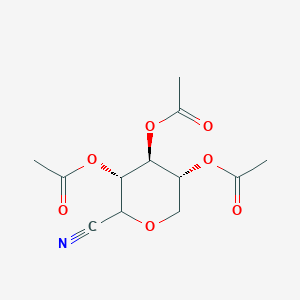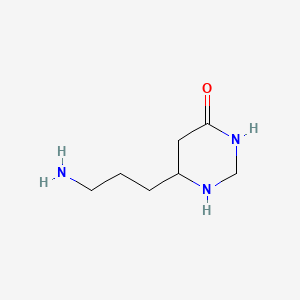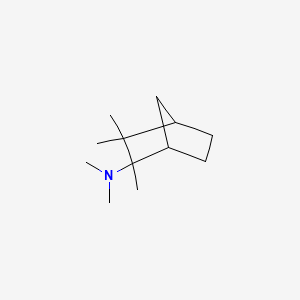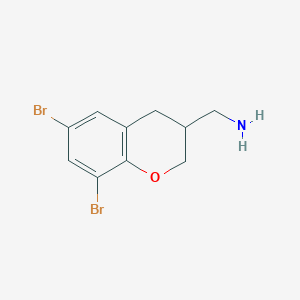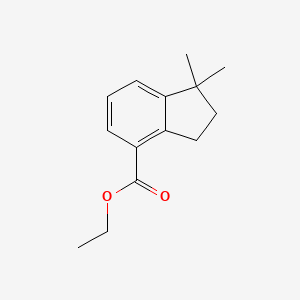![molecular formula C18H30Cl2N10O4 B13814401 N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Netropsin dihydrochloride hydrate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly in AT-rich regions . It was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antiviral and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Netropsin dihydrochloride hydrate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthetic route typically involves the following steps:
Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate precursors under controlled conditions.
Coupling Reactions: The pyrrole units are then coupled with amidine groups to form the polyamide structure.
Industrial Production Methods
Industrial production of netropsin dihydrochloride hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Netropsin dihydrochloride hydrate primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions include:
Hydrogen Bonding: Forms hydrogen bonds with the base pairs in the minor groove of DNA.
Electrostatic Interactions: Engages in electrostatic interactions with the phosphate backbone of DNA.
Common Reagents and Conditions
The binding of netropsin dihydrochloride hydrate to DNA typically occurs under physiological conditions, with the presence of buffers to maintain pH and ionic strength. Common reagents include:
Buffer Solutions: Phosphate-buffered saline (PBS) or Tris-HCl buffers.
DNA Samples: Double-stranded DNA with AT-rich regions.
Major Products Formed
The primary product of the interaction between netropsin dihydrochloride hydrate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Netropsin dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry
DNA Binding Studies: Used as a model compound to study DNA-ligand interactions and the structural effects of minor groove binding.
Biology
Gene Regulation: Investigated for its potential to modulate gene expression by binding to specific DNA sequences.
Medicine
Antiviral and Antibacterial Agent: Explored for its therapeutic potential against various viral and bacterial infections.
Industry
Mécanisme D'action
Netropsin dihydrochloride hydrate exerts its effects by binding to the minor groove of DNA, where it forms hydrogen bonds with the base pairs and displaces water molecules. This binding alters the DNA structure, affecting processes such as transcription and replication. The molecular targets include AT-rich regions of double-stranded DNA, and the pathways involved are primarily related to DNA synthesis and regulation .
Comparaison Avec Des Composés Similaires
Netropsin dihydrochloride hydrate is often compared with other minor groove binders, such as:
Distamycin: Another polyamide antibiotic with similar DNA binding properties but different structural features.
Hoechst 33258: A bisbenzimide compound that binds to the minor groove of DNA with high affinity.
DAPI: A fluorescent stain that binds strongly to AT-rich regions of DNA.
Uniqueness
Netropsin dihydrochloride hydrate is unique in its ability to bind specifically to AT-rich regions of DNA without intercalating between the base pairs. This specificity makes it a valuable tool for studying DNA-ligand interactions and developing targeted therapeutic agents .
Propriétés
Formule moléculaire |
C18H30Cl2N10O4 |
|---|---|
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH.H2O/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22;;;/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H;1H2 |
Clé InChI |
QOVPWYXECNKVKE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
